Cas no 431909-81-8 (benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate)

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
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- benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 2-methyl-5-[[(3-nitrophenyl)sulfonyl]amino]-, phenylmethyl ester
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- インチ: 1S/C23H18N2O7S/c1-15-22(23(26)31-14-16-6-3-2-4-7-16)20-12-17(10-11-21(20)32-15)24-33(29,30)19-9-5-8-18(13-19)25(27)28/h2-13,24H,14H2,1H3
- InChIKey: GMUXZWLUACOROC-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(NS(C3=CC=CC([N+]([O-])=O)=C3)(=O)=O)C=C2C(C(OCC2=CC=CC=C2)=O)=C1C
じっけんとくせい
- 密度みつど: 1.447±0.06 g/cm3(Predicted)
- ふってん: 647.3±65.0 °C(Predicted)
- 酸性度係数(pKa): 7.31±0.30(Predicted)
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1113-0734-50mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 50mg |
$160.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-4mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 4mg |
$66.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-1mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 1mg |
$54.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-2μmol |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 2μmol |
$57.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-20mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 20mg |
$99.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-30mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 30mg |
$119.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-20μmol |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 20μmol |
$79.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-3mg |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 3mg |
$63.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-10μmol |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 10μmol |
$69.0 | 2023-07-31 | |
Life Chemicals | F1113-0734-5μmol |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |
431909-81-8 | 90%+ | 5μmol |
$63.0 | 2023-07-31 |
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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10. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylateに関する追加情報
Research Brief on Benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (CAS: 431909-81-8)
Benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (CAS: 431909-81-8) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzofuran core and nitrobenzenesulfonamido moiety, has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and targeted therapy. The structural complexity and functional groups present in this molecule make it a promising candidate for further pharmacological exploration.
Recent studies have focused on the synthesis and optimization of benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) analysis to elucidate its mechanism of action. Preliminary findings suggest that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory agents.
In addition to its anti-inflammatory properties, benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has shown promise in oncology research. Recent in vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The compound's unique chemical structure allows it to interact with key cellular targets, disrupting signaling pathways that are critical for cancer cell survival. These findings underscore the potential of this molecule as a scaffold for the design of novel anticancer therapeutics.
The pharmacokinetic profile of benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has also been a subject of investigation. Studies have revealed that the compound exhibits moderate plasma stability and favorable tissue distribution in preclinical models. However, challenges related to its metabolic clearance and potential toxicity remain to be addressed. Researchers are currently exploring prodrug strategies and formulation optimizations to overcome these limitations and improve its clinical applicability.
Future research directions for benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate include further mechanistic studies to identify its precise molecular targets and the development of derivatives with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the understanding of this compound's biological activities deepens, it holds significant promise for addressing unmet medical needs in inflammation and oncology.
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